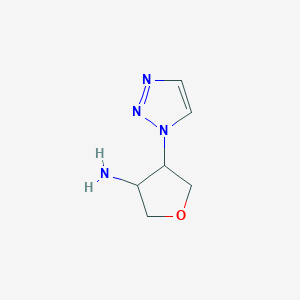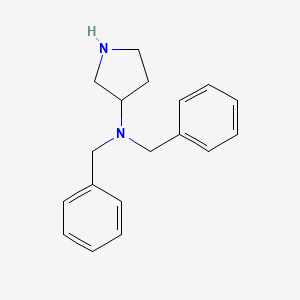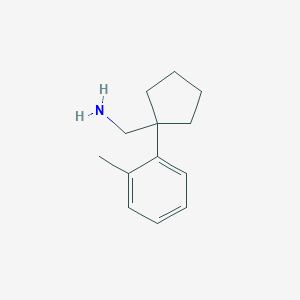![molecular formula C9H17NO2 B11728685 (1R,2R)-2-[(oxan-4-yl)amino]cyclobutan-1-ol](/img/structure/B11728685.png)
(1R,2R)-2-[(oxan-4-yl)amino]cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-[(oxan-4-yl)amino]cyclobutan-1-ol is a chiral compound with a unique structure that includes a cyclobutane ring and an oxane (tetrahydropyran) moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-[(oxan-4-yl)amino]cyclobutan-1-ol typically involves the formation of the cyclobutane ring followed by the introduction of the oxane moiety. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions must be carefully controlled to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a consideration in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-2-[(oxan-4-yl)amino]cyclobutan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
(1R,2R)-2-[(oxan-4-yl)amino]cyclobutan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of materials with unique properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of (1R,2R)-2-[(oxan-4-yl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Oxa-spirocycles: These compounds have similar structural features and are known for their improved water solubility and lower lipophilicity.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share some structural similarities and have been studied for their antiviral and anticancer properties.
Uniqueness
(1R,2R)-2-[(oxan-4-yl)amino]cyclobutan-1-ol is unique due to its specific stereochemistry and the presence of both a cyclobutane ring and an oxane moiety. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C9H17NO2 |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
(1R,2R)-2-(oxan-4-ylamino)cyclobutan-1-ol |
InChI |
InChI=1S/C9H17NO2/c11-9-2-1-8(9)10-7-3-5-12-6-4-7/h7-11H,1-6H2/t8-,9-/m1/s1 |
Clave InChI |
MXODTBSXWZFMIG-RKDXNWHRSA-N |
SMILES isomérico |
C1C[C@H]([C@@H]1NC2CCOCC2)O |
SMILES canónico |
C1CC(C1NC2CCOCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(1-Isopropyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B11728604.png)



![1-(butan-2-yl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11728630.png)



-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11728650.png)
![1-ethyl-3-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11728651.png)
![1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B11728656.png)
![[2-(diethylamino)ethyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11728678.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11728681.png)
![3-cyclopropyl-1-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11728682.png)
